Udp-beta-L-rhamnose

Catalog No.
S607010
CAS No.
1955-26-6
M.F
C15H24N2O16P2
M. Wt
550.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Udp-beta-L-rhamnose

CAS Number

1955-26-6

Product Name

Udp-beta-L-rhamnose

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate

Molecular Formula

C15H24N2O16P2

Molecular Weight

550.30 g/mol

InChI

InChI=1S/C15H24N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6+,8-,9+,10+,11+,12+,13+,14+/m0/s1

InChI Key

DRDCJEIZVLVWNC-SLBWPEPYSA-N

SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Synonyms

UDP-beta-L-rhamnose, UDP-Rha, UDP-rhamnose

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Description

UDP-beta-L-rhamnose is a UDP-L-rhamnose in which the rhamnose portion has beta-configuration at its anomeric centre
Udp-beta-L-rhamnose is a natural product found in Arabidopsis thaliana with data available.

UDP-beta-L-rhamnose is a nucleotide sugar that plays a critical role in the biosynthesis of polysaccharides and glycoproteins in various organisms. It is characterized by the presence of a beta configuration at its anomeric center. The molecular formula for UDP-beta-L-rhamnose is C₁₅H₂₄N₂O₁₆P₂, and it consists of a uridine diphosphate moiety linked to L-rhamnose, a six-carbon sugar that is commonly found in plant cell walls and bacterial polysaccharides . This compound is essential for the rhamnosylation process, where rhamnose residues are added to growing carbohydrate chains, influencing the structural properties and biological functions of these molecules.

, primarily as a glycosyl donor in the synthesis of rhamnosylated compounds. One notable reaction involves its conversion into other glycosides through the action of various glycosyltransferases. For example:

  • Rhamnosylation Reaction: UDP-beta-L-rhamnose reacts with an acceptor molecule (such as a flavonoid) to form a rhamnoside, releasing UDP as a byproduct. An example reaction is:

    UDP beta L rhamnose+acceptorrhamnoside+UDP\text{UDP beta L rhamnose}+\text{acceptor}\rightarrow \text{rhamnoside}+\text{UDP}

This reaction is crucial for the biosynthesis of secondary metabolites like flavonoid glycosides .

UDP-beta-L-rhamnose exhibits significant biological activity, particularly in plant systems and certain bacteria. It is involved in: